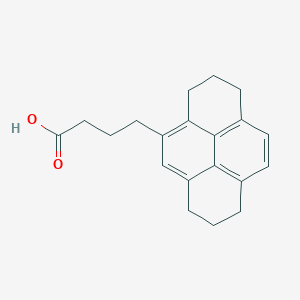
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid is a chemical compound with a complex structure, derived from pyrene. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid typically involves the hydrogenation of pyrene to form 1,2,3,6,7,8-hexahydropyrene, followed by a series of reactions to introduce the butanoic acid moiety. The hydrogenation process requires specific catalysts and conditions to ensure selective addition of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-pressure hydrogen gas and metal catalysts like palladium or platinum is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
Major products from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted carboxylic acids .
Applications De Recherche Scientifique
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycyclic hydrocarbons and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially influencing biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: A precursor in the synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid.
Pyrene: The parent compound, known for its aromatic properties.
Other Polycyclic Aromatic Hydrocarbons: Compounds like naphthalene and anthracene, which share structural similarities with pyrene.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of the butanoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
66787-94-8 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-(1,2,3,6,7,8-hexahydropyren-4-yl)butanoic acid |
InChI |
InChI=1S/C20H22O2/c21-18(22)9-3-6-15-12-16-7-1-4-13-10-11-14-5-2-8-17(15)20(14)19(13)16/h10-12H,1-9H2,(H,21,22) |
Clé InChI |
ZRAQDOFALXZLEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)CCCC(=O)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















